6-(4-Fluorophenyl)pyridazine-4-carboxylic acid

Description

Fundamental Molecular Structure

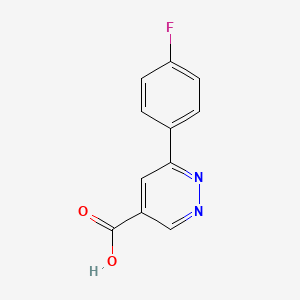

The molecular architecture of 6-(4-fluorophenyl)pyridazine-4-carboxylic acid consists of a pyridazine ring system substituted at the 4-position with a carboxylic acid group and at the 6-position with a 4-fluorophenyl moiety. The compound is registered under Chemical Abstracts Service number 1892878-64-6, providing unambiguous identification within chemical databases. The structural arrangement can be represented by the simplified molecular-input line-entry system notation: Fc1ccc(cc1)c1nncc(c1)C(=O)O, which clearly delineates the connectivity pattern between the fluorinated phenyl ring and the pyridazine core.

The pyridazine ring system exhibits the characteristic six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influences the electronic distribution throughout the molecule. The positioning of the carboxylic acid functionality at the 4-position creates a unique electronic environment that affects both the reactivity and physical properties of the compound. The 4-fluorophenyl substituent at the 6-position introduces additional electronic effects through the electron-withdrawing nature of the fluorine atom, which can influence molecular interactions and crystalline packing arrangements.

Crystallographic studies of related pyridazine derivatives have revealed important structural insights that can be extrapolated to understand the behavior of this compound. Analysis of lead complexes with pyridazine-4-carboxylic acid has demonstrated that the pyridazine ring adopts planar conformations with specific intermolecular hydrogen bonding patterns. These findings suggest that this compound likely exhibits similar planar characteristics with the carboxylic acid group capable of forming hydrogen bonds in crystalline arrangements.

Electronic Structure and Bond Analysis

The electronic structure of this compound reflects the combined influence of the pyridazine heteroaromatic system and the fluorinated phenyl substituent. The presence of two nitrogen atoms in adjacent positions within the pyridazine ring creates a distinctive electronic environment characterized by enhanced electron-withdrawing properties compared to single nitrogen heterocycles. This electronic configuration significantly affects the acidity of the carboxylic acid group, potentially increasing its proton dissociation tendency relative to analogous compounds without the pyridazine framework.

The 4-fluorophenyl substituent contributes additional electronic complexity through the inductive electron-withdrawing effect of the fluorine atom. This substitution pattern influences the overall dipole moment of the molecule and affects intermolecular interactions in both solution and solid state. The carbon-fluorine bond, being one of the strongest single bonds in organic chemistry, provides stability to the molecular framework while introducing unique polarization effects that can influence molecular recognition processes.

Structural analysis of related pyridazine carboxylic acid derivatives has revealed specific bond length patterns and angular relationships that provide insight into the expected geometric parameters of this compound. The pyridazine ring typically exhibits carbon-nitrogen bond lengths ranging from 1.33 to 1.34 angstroms, while carbon-carbon bonds within the ring measure approximately 1.38 to 1.39 angstroms. The carboxylic acid group maintains characteristic bond lengths with carbon-oxygen double bonds at approximately 1.21 angstroms and carbon-oxygen single bonds at 1.31 angstroms.

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVIQHLWGUBILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Fluorophenyl)pyridazine-4-carboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.2 g/mol. The presence of the fluorine atom in the para position on the phenyl ring is believed to enhance the compound's biological activity by influencing its electronic properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial effects. The fluorinated aromatic compounds have been noted for their effectiveness against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values need to be determined through experimental studies.

Anticancer Potential

Studies involving structurally related compounds have shown promising results in cancer models. For instance, nitro-substituted aromatic compounds have demonstrated cytotoxic effects in various cancer cell lines. The introduction of halogen atoms like fluorine has been associated with enhanced potency in these contexts.

Case Study: Cytotoxicity in Cancer Models

In vitro tests on related pyridazine derivatives have shown significant apoptotic effects in cancer cells when combined with chemotherapeutic agents. This synergistic effect suggests that this compound could enhance therapeutic efficacy while potentially reducing side effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| MDA-MB-231 | TBD | |

| HepG2 (Liver Cancer) | TBD |

The proposed mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity, potentially acting as electrophiles in substitution reactions.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridazine derivatives. For example, the presence of electron-withdrawing groups like fluorine can significantly impact the compound's efficacy against microbial and cancerous cells.

Summary of Key Findings

- Antimicrobial Efficacy : Compounds similar to this compound exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : Related compounds show significant cytotoxic effects in breast cancer cell lines, indicating potential for further development as anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

- Antioxidant Activity : Demonstrates protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes .

Agrochemicals

The compound is being investigated for its potential use in developing herbicides and pesticides. Its ability to interfere with biochemical pathways in target organisms could lead to effective agricultural applications.

Material Science

In material science, 6-(4-Fluorophenyl)pyridazine-4-carboxylic acid is explored for synthesizing novel materials with specific electronic or optical properties. Its unique chemical structure may allow for the development of advanced materials with tailored functionalities .

Data Table: Biological Activities Summary

| Biological Activity | Description | IC50/MIC Values |

|---|---|---|

| Antioxidant | Protects against oxidative stress | N/A |

| Antimicrobial | Inhibits growth of bacteria | MIC 32-512 µg/mL |

| Tyrosinase Inhibition | Inhibits melanin synthesis | IC50 lower than traditional inhibitors |

| Anti-inflammatory | Inhibits COX enzymes | IC50 values reported in preliminary studies |

Case Studies and Research Findings

- Tyrosinase Inhibition Study : A study demonstrated that derivatives of this compound exhibit enhanced inhibitory activity against Agaricus bisporus tyrosinase. The presence of the fluorine atom was crucial for increased potency compared to parent compounds .

- Antimicrobial Evaluation : The compound showed promising results in inhibiting bacterial growth, particularly in strains associated with skin infections. This highlights its potential as a therapeutic agent in dermatological applications .

- Anti-inflammatory Effects : Research indicates that certain derivatives exhibit significant anti-inflammatory activity by effectively suppressing COX enzyme activity, suggesting potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Key Findings:

Core Heterocycle Variations: Pyridazine vs. Isoxazole and Pyrazolo-Pyridine Derivatives: Compounds like isoxazolo[5,4-b]pyridine-4-carboxylic acid () and pyrazolo-pyridines () introduce fused rings, which may improve target specificity but reduce solubility .

Substituent Effects :

- Electron-Withdrawing Groups : Trifluoromethyl () and fluoro groups increase lipophilicity and metabolic stability, while oxo groups () enhance hydrogen bonding .

- Positional Isomerism : Picolinic acid (carboxylic acid at position 2, ) vs. nicotinic acid (position 3, ) demonstrates how small structural changes alter electronic distribution and binding modes .

Therapeutic Targets: Bicyclic pyridazine derivatives () are explored for retinol-binding protein 4 (RBP4) antagonism, highlighting the role of bulky substituents in target engagement .

Preparation Methods

Pyridazine Ring Formation and Functionalization

A notable approach involves starting from 6-oxo-1,6-dihydropyridazine-4-carboxylic acid , which undergoes chlorination with phosphorus oxychloride (POCl3) to form a reactive intermediate, 6-chloropyridazine-4-carbonyl chloride . This intermediate is then quenched with aniline derivatives to form amides or further substituted by nucleophiles such as 1-(4-fluorophenyl)-N-methylmethanamine under microwave heating to yield substituted pyridazine derivatives.

Comparative Table of Preparation Methods

Mechanistic Insights

- The chlorination with POCl3 likely proceeds via formation of acid chloride intermediates that are highly reactive toward nucleophiles.

- Nucleophilic substitution on the pyridazine ring is facilitated by the electron-withdrawing carboxylic acid group, activating the ring for displacement.

- Michael-type additions in related systems proceed through either classical Michael addition followed by double decarboxylation or sequential decarboxylations with intermediate carbanion formation.

- Ultrasound irradiation enhances reaction kinetics by improving mixing and possibly disrupting gel formation in some cases.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Fluorophenyl)pyridazine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation of fluorophenyl precursors with pyridazine derivatives, followed by cyclization and carboxylation. For example, analogous compounds (e.g., pyrazole-carboxylic acids) are synthesized via cyclocondensation of aldehydes with aminopyridazines under palladium/copper catalysis in DMF or toluene . Key optimization steps include:

- Catalyst screening : Palladium catalysts improve cyclization efficiency, while copper aids in coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.

- Temperature control : Gradual heating (80–120°C) minimizes side reactions like decarboxylation.

Yield improvements (>70%) are achievable via iterative HPLC monitoring and recrystallization in ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Standard characterization protocols include:

- NMR spectroscopy : H/C NMR in DMSO-d6 identifies fluorophenyl (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.5 ppm) protons. Carboxylic acid protons (δ 12–14 ppm) may appear broad due to hydrogen bonding .

- X-ray crystallography : Resolves conformational ambiguities (e.g., planarity of the pyridazine ring) .

- HPLC-MS : Quantifies purity (>95%) using C18 columns (acetonitrile/0.1% formic acid gradient) .

- Elemental analysis : Validates empirical formula (e.g., CHFNO) with <0.3% deviation .

Q. How should researchers design biological activity screening protocols for this compound?

Methodological Answer: Initial screening should focus on:

- Target selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) with known pyridazine interactions.

- Assay conditions : Use pH 7.4 buffers to mimic physiological solubility. Pre-solubilize in DMSO (<1% v/v) to avoid aggregation .

- Dose-response curves : Test 0.1–100 µM concentrations with triplicate measurements to assess IC/EC.

Secondary assays (e.g., cytotoxicity via MTT) validate specificity .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group (LUMO ≈ -1.2 eV) is prone to nucleophilic attack .

- Molecular docking : AutoDock Vina simulates binding to protein targets (e.g., COX-2). Flexible side-chain docking identifies key interactions (e.g., hydrogen bonds with Arg120) .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictory data regarding solubility or stability under varying conditions?

Methodological Answer:

- Multi-technique validation : Pair solubility assays (e.g., shake-flask method) with DSC to detect polymorphic transitions affecting stability .

- pH-dependent studies : Measure solubility in buffers (pH 1–10) to identify zwitterionic forms. For example, carboxylate deprotonation above pH 4.5 increases aqueous solubility .

- Forced degradation : Expose to UV light (ICH Q1B) or 40°C/75% RH to identify degradation pathways (e.g., decarboxylation via LC-MS) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing activity?

Methodological Answer:

- Analog synthesis : Modify the fluorophenyl (e.g., replace F with Cl) or pyridazine (e.g., methyl substitution) to assess potency shifts.

- Pharmacophore mapping : Schrödinger’s Phase identifies essential features (e.g., carboxylic acid for hydrogen bonding) .

- Free-Wilson analysis : Quantifies contributions of substituents to activity (e.g., 4-fluorophenyl enhances logP by 0.8 units) .

Q. What advanced spectroscopic methods elucidate electronic or conformational properties?

Methodological Answer:

- Solid-state NMR : Probes crystallinity and hydrogen-bonding networks (e.g., H-C CP/MAS) .

- Time-resolved fluorescence : Measures excited-state lifetimes to assess π-π stacking interactions in solution .

- EPR spectroscopy : Detects radical intermediates during oxidation reactions (e.g., using TEMPO spin traps) .

Q. How can researchers integrate experimental data with theoretical frameworks to explain the compound’s behavior?

Methodological Answer:

- Hybrid QM/MM models : Combine DFT (active site) and molecular mechanics (protein backbone) to simulate enzyme inhibition .

- Chemometric analysis : PCA or PLS correlates spectral data (e.g., IR bands) with reactivity trends .

- Kinetic modeling : Fit reaction rate data to Arrhenius equations to derive activation energies (e.g., E ≈ 45 kJ/mol for cyclization) .

Q. What challenges arise in modifying the fluorophenyl group, and how do they affect physicochemical properties?

Methodological Answer:

- Synthetic hurdles : Fluorine’s electronegativity complicates nucleophilic substitution; Pd-catalyzed cross-coupling (e.g., Suzuki) is preferred .

- Property impacts : 4-Fluorophenyl increases logP by 1.2 vs. phenyl, enhancing membrane permeability but reducing solubility .

- Steric effects : Ortho-substitution disrupts pyridazine ring planarity, altering binding conformations .

Q. How can multi-step synthesis pathways be optimized to minimize side reactions?

Methodological Answer:

- In-line purification : Use catch-and-release resins (e.g., sulfonic acid for amine intermediates) to remove impurities .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts (e.g., <5% in carboxylation steps) .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., temperature, catalyst loading) for maximal yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.